molecular formula C12H10ClNO4 B2846764 Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 881584-98-1

Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2846764
CAS No.: 881584-98-1
M. Wt: 267.67
InChI Key: UPZVAXYZCROIBH-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the empirical formula C12H10ClNO4 . It has a molecular weight of 267.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been the subject of many publications . These publications have dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C1=CC(Cl)=CC=C12)C(C(OC)=O)=C(C)N2O . The InChI key for this compound is UPZVAXYZCROIBH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which includes compounds like “this compound”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .

Scientific Research Applications

Antimicrobial Applications

Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have shown promising antimicrobial properties. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical, which demonstrated in vitro antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, Balaji et al. (2013) found that derivatives of this compound, synthesized using ultrasound-promoted reactions, exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Antioxidant and Antihypoxic Activities

The derivatives of this compound have been studied for their antioxidant properties. Ahmad et al. (2012) prepared derivatives showing moderate superoxide scavenging activity, with some compounds active against various bacterial strains and fungi (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2012). Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives with high antihypoxic effects, recommending one compound for further pharmacological testing as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).

Structural and Synthetic Studies

Studies have also focused on the synthesis and structural analysis of compounds related to this compound. For instance, Hoefnagel et al. (1993) explored new synthetic routes to 4-phenylquinazoline derivatives, providing insights into the structural versatility of these compounds (Hoefnagel, Koningsveld, Meurs, Peters, Sinnema, & Bekkum, 1993). Halim and Ibrahim (2017) conducted DFT calculations, electronic structure analysis, and studied the nonlinear optical properties of a novel derivative, contributing to the understanding of the electronic and optical characteristics of these compounds (Halim & Ibrahim, 2017).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a WGK of 3 . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in further exploring the synthetic approaches and applications of this class of compounds .

Properties

IUPAC Name

methyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-6-10(12(16)18-2)11(15)8-5-7(13)3-4-9(8)14(6)17/h3-5,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZVAXYZCROIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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